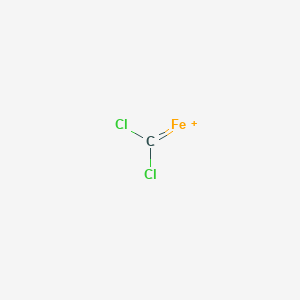
(Dichloromethylidene)iron(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichloromethylidene)iron(1+) is a coordination compound featuring iron in a unique oxidation state This compound is of interest due to its potential applications in various fields of chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)iron(1+) typically involves the reaction of iron precursors with dichloromethylidene-containing reagents under controlled conditions. One common method involves the use of iron(II) chloride and dichloromethylidene precursors in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures (≥100°C) .
Industrial Production Methods: While specific industrial production methods for (Dichloromethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (Dichloromethylidene)iron(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states, often involving electron transfer reagents.
Substitution: Ligand substitution reactions are common, where the dichloromethylidene ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species.
Aplicaciones Científicas De Investigación
(Dichloromethylidene)iron(1+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of iron metabolism and related disorders.
Industry: It is investigated for its use in materials science, particularly in the development of novel magnetic materials and electronic devices
Mecanismo De Acción
The mechanism by which (Dichloromethylidene)iron(1+) exerts its effects involves coordination chemistry principles. The iron center can undergo various redox reactions, ligand exchanges, and coordination with other molecules. These interactions are mediated by the electronic properties of the dichloromethylidene ligand, which can stabilize different oxidation states of iron and facilitate electron transfer processes .
Comparación Con Compuestos Similares
(Dichloromethylidene)nickel(1+): Similar in structure but with nickel as the central metal.
(Dichloromethylidene)cobalt(1+): Features cobalt instead of iron, with similar reactivity patterns.
(Dichloromethylidene)manganese(1+): Manganese-based analog with distinct redox properties.
Uniqueness: (Dichloromethylidene)iron(1+) is unique due to the specific electronic configuration of iron and its ability to participate in a wide range of chemical reactions. The dichloromethylidene ligand provides a unique stabilization to the iron center, making it distinct from its nickel, cobalt, and manganese counterparts .
Propiedades
Número CAS |
90143-34-3 |
|---|---|
Fórmula molecular |
CCl2Fe+ |
Peso molecular |
138.76 g/mol |
Nombre IUPAC |
dichloromethylideneiron(1+) |
InChI |
InChI=1S/CCl2.Fe/c2-1-3;/q;+1 |
Clave InChI |
WJHGKIWUQHRGGE-UHFFFAOYSA-N |
SMILES canónico |
C(=[Fe+])(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone](/img/structure/B14373233.png)
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
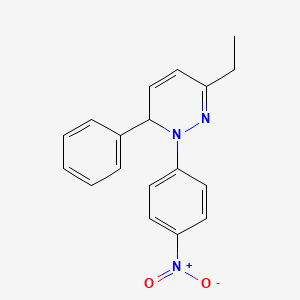
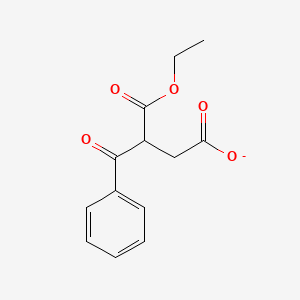
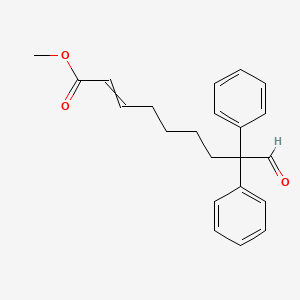
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)
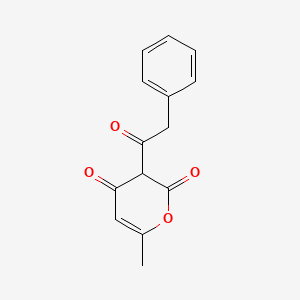
![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)

![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
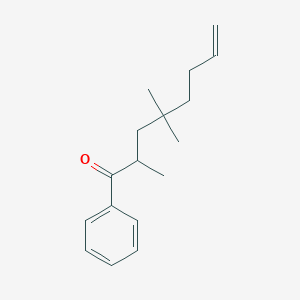
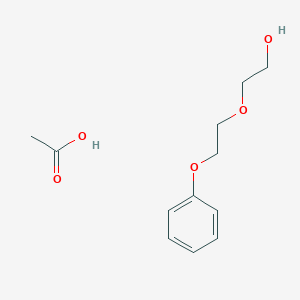
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
